
2-Vinylpyrimidine
Overview
Description
2-Vinylpyrimidine is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted with a vinyl group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and biochemical applications. The vinyl group enhances reactivity in cycloaddition reactions, while the pyrimidine core provides a scaffold for biological activity modulation. Key applications include:
- Medicinal Chemistry: Used in synthesizing azetidines, which are important motifs in drug discovery .
- Biochemical Assays: Selectively masks glutathione in analytical protocols to measure reduced glutathione content .
- Organic Synthesis: Acts as a dienophile in Lewis acid-promoted Diels-Alder reactions, enabling access to complex cyclohexenyl-substituted heterocycles .
Chemical Reactions Analysis
2-Vinylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into saturated pyrimidine derivatives.
Substitution: It readily participates in substitution reactions, particularly with nucleophiles, due to the electron-deficient nature of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols are often used under mild conditions.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Saturated pyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
P2VP has been investigated for its effectiveness in environmental remediation. Research indicates that it can act as a sorbent for organic compounds in wastewater treatment processes. For instance, studies have shown that P2VP composites effectively remove pollutants like p-nitrophenol from water under visible light irradiation, demonstrating its photocatalytic capabilities .
Material Science
In materials science, 2-VPM is used to enhance the properties of various composites:
- Nanocomposites : By incorporating metal oxides like TiO₂ and ZnO into P2VP matrices, researchers have developed materials with improved photocatalytic activity and structural integrity .
- Thin Film Membranes : P2VP is utilized in the creation of pH-responsive membranes that can be applied in filtration and separation processes .
Electronic Applications
Recent studies have explored the use of P2VP as an additive in organic thin-film transistors (OTFTs). It has been found to enhance the stability of n-type semiconductors against degradation from environmental factors . This application is crucial for developing durable electronic devices.
Case Studies
Case Study 1: Photocatalytic Activity of P2VP Composites
- Researchers synthesized P(2-VP)-TiO₂ composites via solution polymerization. The resulting materials exhibited high photocatalytic efficiency in degrading organic pollutants under UV light, making them promising candidates for wastewater treatment technologies .
Case Study 2: Stabilization of Organic Semiconductors
Mechanism of Action
The mechanism by which 2-vinylpyrimidine exerts its effects involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 2-vinylpyrimidine are best understood in comparison to analogous vinyl-substituted nitrogen heterocycles, such as 2-vinylpyridine, 2-vinylpyrazine, and 4-vinylquinoline. Below is a detailed analysis:
Structural and Electronic Properties
Compound | Core Structure | Nitrogen Atoms | Key Electronic Features |
---|---|---|---|
This compound | Pyrimidine (1,3-N) | 2 | High electron deficiency due to two N atoms; enhances electrophilicity of the vinyl group. |
2-Vinylpyridine | Pyridine (1-N) | 1 | Moderate electron deficiency; vinyl group less activated compared to pyrimidine. |
2-Vinylpyrazine | Pyrazine (1,4-N) | 2 | Symmetric N placement reduces electron localization; distinct reactivity in cycloadditions. |
4-Vinylquinoline | Quinoline (1-N fused) | 1 | Extended conjugation from fused benzene ring; steric hindrance affects reaction pathways. |
Reactivity in Diels-Alder Reactions
Evidence from Lewis acid-promoted cycloadditions highlights critical differences:
- This compound: Forms cycloadducts with unactivated dienes (e.g., 2,3-dimethylbutadiene) under mild conditions, yielding 2-cyclohexenylpyrimidine derivatives. This contrasts with vinylquinolines, which historically required activated dienamines .
- 2-Vinylpyridine : Tolerates halogen substitutions (e.g., F, Cl, Br) on the aromatic ring, enabling post-functionalization via cross-coupling reactions. This versatility is less explored in this compound .
- Reactivity Trend: this compound > 2-Vinylpyrazine ≈ 4-Vinylquinoline > 2-Vinylpyridine (based on electron-withdrawing effects of the core heterocycle).
Biochemical and Analytical Utility
- This compound : Uniquely employed to mask glutathione in assays, enabling selective quantification of reduced glutathione in cellular extracts .
- Comparable Compounds: No evidence of analogous biochemical roles for 2-vinylpyridine or vinylpyrazines.
Stability and Handling Considerations
- Avoid inhalation and skin contact.
- Use in ventilated areas to mitigate toxicity risks .
Biological Activity
2-Vinylpyrimidine is an important compound in the field of organic chemistry, particularly known for its applications in polymer synthesis and as a reagent in biochemical assays. This article explores its biological activity, focusing on its effects on cellular systems, potential toxicity, and applications in drug delivery systems.
This compound (CHN) is a derivative of pyrimidine with a vinyl group attached at the 2-position. This structure contributes to its reactivity and utility in various chemical processes, including copolymerization reactions.
1. Antioxidant Properties
One of the significant biological activities of this compound is its role in modulating oxidative stress. It has been utilized in assays to block glutathione disulfide (GSSG) thiols, which are crucial for measuring total glutathione levels in biological samples. The compound interacts with thiols, allowing researchers to quantify reduced (GSH) and oxidized (GSSG) forms of glutathione effectively .
2. Cytotoxicity and Toxicological Effects
Research indicates that this compound exhibits cytotoxic effects at higher concentrations. In repeated-dose toxicity studies conducted on rats, symptoms such as salivation, decreased body weight, and organ weight changes were observed at doses exceeding 20 mg/kg . Notably, the compound was found to induce skin sensitization in humans and caused irritation in animal models, highlighting its potential hazards .
Table 1: Summary of Toxicological Findings
Study Type | Dose (mg/kg) | Observed Effects |
---|---|---|
Repeated Dose Oral Toxicity | 20-200 | Salivation, weight loss, organ weight changes |
Skin Sensitization Test | N/A | Positive response in guinea pigs |
Eye Irritation | N/A | Severe irritation in rabbits |
3. Polymer Applications
This compound is also significant in the synthesis of functional polymers. For instance, it is used to create pH-sensitive drug delivery systems. Polymers derived from this compound can respond to pH changes, facilitating controlled release of therapeutic agents like doxorubicin under acidic conditions typical of tumor environments . This property enhances the efficacy of cancer treatments by targeting drug release specifically to tumor sites.
Case Studies
Case Study 1: Drug Delivery Systems
A study demonstrated that polymeric micelles formed from block copolymers containing this compound could effectively encapsulate drugs and release them in response to pH changes. When tested with doxorubicin, these micelles showed enhanced cytotoxicity at pH levels mimicking those found in tumor tissues .
Case Study 2: Toxicological Assessment
In a comprehensive toxicological assessment involving rats, it was found that administration of this compound at doses above 20 mg/kg led to significant adverse effects including hyperplasia and gastrointestinal irritation. This study underscores the need for careful handling and consideration of exposure limits when working with this compound .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Vinylpyrimidine in academic laboratories?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions under inert conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Researchers should replicate protocols from peer-reviewed literature and validate results against established spectral databases .
Q. What safety protocols are critical when handling this compound in experimental settings?
- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and fume hoods to minimize inhalation risks. Safety data sheets (SDS) recommend avoiding skin contact and ensuring proper ventilation. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting a physician if inhaled .
Q. How can researchers identify reliable literature on this compound’s physicochemical properties?
- Methodological Answer : Prioritize primary sources from peer-reviewed journals indexed in SciFinder or Reaxys. Cross-reference data using the "Materials and Methods" sections of recent studies to verify experimental conditions. Avoid unvalidated databases; instead, use institutional subscriptions to ACS Publications or Royal Society of Chemistry platforms .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of this compound across studies?
- Methodological Answer : Conduct systematic reviews using frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., solvent polarity, temperature). Replicate conflicting experiments under controlled conditions, and employ statistical tools (ANOVA, regression) to analyze discrepancies. Publish negative results to enhance transparency .
Q. How can computational models predict this compound’s behavior in novel reaction environments?
- Methodological Answer : Use density functional theory (DFT) to simulate electronic structures and reaction pathways. Validate models against experimental kinetic data. Software like Gaussian or ORCA requires calibration with benchmark studies, and results should be peer-reviewed for reproducibility .
Q. What methodologies ensure reproducibility in catalytic applications of this compound?
- Methodological Answer : Document catalyst loading, solvent purity, and reaction time with precision. Share raw data and code repositories (e.g., GitHub) for transparency. Collaborate with independent labs to validate findings, adhering to ICH guidelines for experimental rigor .
Q. How can interdisciplinary approaches enhance the utility of this compound in materials science?
- Methodological Answer : Integrate synthetic chemistry with polymer science to design this compound-based copolymers. Use dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) to study self-assembly. Partner with computational chemists to optimize monomer ratios for desired mechanical properties .
Q. Methodological Frameworks
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, explore this compound’s role in photoactive materials while ensuring ethical lab practices .
- Data Validation : Use COSMIN guidelines to assess measurement tools (e.g., NMR calibration) and report confidence intervals for quantitative results .
Properties
IUPAC Name |
2-ethenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435851 | |
Record name | 2-Vinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66281-01-4, 51394-43-5 | |
Record name | 2-Vinylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethenylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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